molecular formula C23H23N3O3S B2963053 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203166-23-7

1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2963053
CAS RN: 1203166-23-7
M. Wt: 421.52
InChI Key: ZSUJGHRPZPSPMU-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a complex organic molecule that contains several functional groups, including a benzyl group, a phenylsulfonyl group, a tetrahydroquinoline ring, and a urea linkage . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydroquinoline ring is a heterocyclic compound containing a nitrogen atom, which could participate in various chemical reactions . The phenylsulfonyl and benzyl groups are aromatic and could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The urea linkage could participate in hydrolysis reactions, while the tetrahydroquinoline ring could undergo electrophilic substitution reactions . The phenylsulfonyl group could act as a leaving group in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the urea linkage could result in significant intermolecular hydrogen bonding, influencing its solubility and melting point .

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

A study by Elkholy and Morsy (2006) focused on the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, exploring the reactivity of these compounds towards various reagents and their antimicrobial activity. This research sheds light on the potential of such compounds in synthesizing new materials with significant biological activities (Elkholy & Morsy, 2006).

Safer Chemical Synthesis Methods

Saczewski et al. (2006) introduced dimethylaminopyridinium carbamoylides as non-hazardous substitutes for arylsulfonyl isocyanates, which are widely used in the production of arylsulfonyl carbamates and ureas. This advancement points towards safer and more sustainable chemical synthesis methods (Saczewski, Kornicka, & Brzozowski, 2006).

Asymmetric Synthesis of Tetrahydroisoquinolines

Wünsch and Nerdinger (1999) developed a novel asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing the potential of using chiral substrates in the diastereoselective synthesis of complex molecular structures (Wünsch & Nerdinger, 1999).

Novel Urea and Bis-Urea Derivatives

Perković et al. (2016) synthesized and evaluated novel urea and bis-urea primaquine derivatives for their antiproliferative effects against cancer cell lines, particularly breast carcinoma. This study highlights the potential therapeutic applications of urea derivatives in cancer treatment (Perković et al., 2016).

Sulfonamide Reactions

Simov and Antonova (1976) examined the reactions of 3-phenylsulfonylbenzothiazclone with amines, contributing to the understanding of how phenylsulfonyl groups influence the direction and acceleration of aminolysis, potentially impacting the synthesis of N-substituted thiocarbamic acids and their derivatives (Simov & Antonova, 1976).

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, such as antimicrobial or anticancer activities . Additionally, studies could be conducted to optimize its synthesis and improve its yield .

properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-benzylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c27-23(24-17-18-8-3-1-4-9-18)25-20-14-13-19-10-7-15-26(22(19)16-20)30(28,29)21-11-5-2-6-12-21/h1-6,8-9,11-14,16H,7,10,15,17H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUJGHRPZPSPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

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